![molecular formula C23H20N2O4 B4024450 N-{2-[(benzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4024450.png)
N-{2-[(benzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-{2-[(benzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been achieved through various methodologies. One approach involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions, leading to substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones (Mohebat, Raja, & Mohammadian, 2015). Another method utilizes cobalt-catalyzed carbonylative synthesis to create phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides using benzene-1,3,5-triyl triformate as a CO source, achieving moderate to excellent yields (Fu, Ying, & Wu, 2019).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's properties and interactions. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized using various spectroscopic techniques, including IR, H and C-NMR, mass spectrometry, and crystal structure determined from single-crystal X-ray diffraction data, revealing its detailed molecular architecture (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
The compound's reactivity and chemical properties have been explored in various studies. For example, copper(ii)-mediated reactions involving carbon-carbon bond cleavage have been utilized for the synthesis of N-aryl substituted benzamides, providing a novel route for creating secondary benzamides (Deng, Huang, & Liu, 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure significantly influence a compound's usability in various applications. Detailed structural analysis through methods like X-ray diffraction offers insights into the arrangement of molecules in the solid state and their potential intermolecular interactions.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, is essential for exploiting the compound in synthetic routes. Studies have shown diverse reactivities, such as the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and derivatives under basic conditions, highlighting the compound's versatility (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
properties
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(24-14-16-8-2-1-3-9-16)17-10-4-5-11-18(17)25-23(27)21-15-28-19-12-6-7-13-20(19)29-21/h1-13,21H,14-15H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBHZZAQNYAFMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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